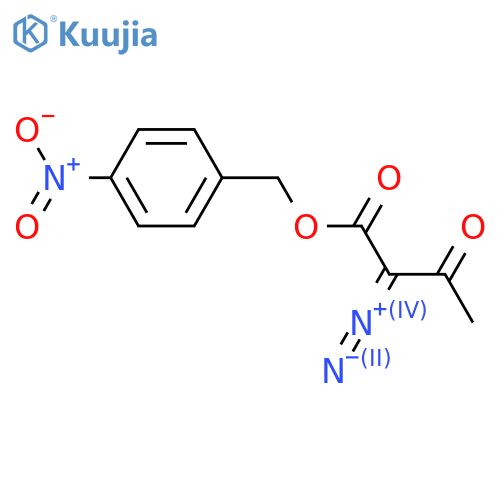

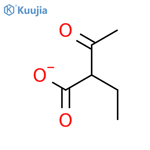

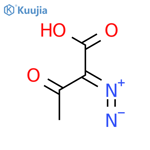

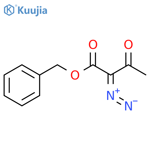

2-Diazoacetoacetic acid, an efficient and convenient reagent for the synthesis of α-diazo-β-keto esters

,

Chemical Communications (Cambridge,

2006,

(12),

1316-1318